molecular formula C9H18N2O B1267885 (S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one CAS No. 54164-07-7

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B1267885
CAS No.: 54164-07-7
M. Wt: 170.25 g/mol
InChI Key: IHBAVXVTGLANPI-QMMMGPOBSA-N
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Description

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (CAS 54164-07-7) is a small molecule with the chemical formula C 9 H 18 N 2 O and a molecular weight of 170.25 g/mol . This compound is classified as a valine derivative and is characterized by a pyrrolidine moiety . It is a key intermediate in medicinal chemistry research, particularly in the synthesis and optimization of peptidomimetics designed to modulate protein-protein interactions (PPIs) . Scientific research has identified this molecule as a dipeptidyl peptidase 4 (DPP4) inhibitor . DPP4 is a clinically significant target involved in various physiological processes, including the inactivation of incretin hormones, making it a focus for metabolic disorder research . Furthermore, this compound serves as a critical synthetic precursor in developing novel neurotherapeutic leads. It has been utilized in the synthesis of peptidomimetics that target the fibroblast growth factor 14 (FGF14): voltage-gated sodium channel Nav1.6 PPI interface . Disrupting this interaction presents a promising approach for investigating and developing treatments for central nervous system (CNS) channelopathies, such as epilepsy . The compound has an average mass of 170.252 Da and a monoisotopic mass of 170.141913208 Da . It features two hydrogen bond acceptors and one hydrogen bond donor, with a topological polar surface area of 46.33 Ų . Predicted properties indicate that the compound is likely to have high gastrointestinal absorption and be blood-brain barrier permeable . This product is intended for research and further manufacturing applications only, strictly not for direct human or veterinary use. Researchers should handle this compound with appropriate precautions, as it may have hazardous properties .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBAVXVTGLANPI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332247
Record name (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54164-07-7
Record name (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protocol

  • Amino Group Protection :
    L-Valine reacts with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH to form Boc-L-valine. This step achieves >90% yield under mild conditions (0–25°C, 2 h).
    $$
    \text{L-Valine} + \text{Boc}_2\text{O} \xrightarrow{\text{NaOH}} \text{Boc-L-valine}
    $$

  • Carboxyl Activation :
    Boc-L-valine is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to generate the acyl chloride. Catalytic DMF accelerates the reaction (85% yield, 25°C, 1 h).

  • Pyrrolidine Acylation :
    The acyl chloride reacts with pyrrolidine in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This exothermic step requires cooling (0°C) to minimize racemization, yielding 78% of the protected ketone:
    $$
    \text{Boc-L-valine chloride} + \text{Pyrrolidine} \xrightarrow{\text{TEA, THF}} \text{Boc-protected intermediate}
    $$

  • Deprotection :
    The Boc group is removed with HCl in dioxane (4 M, 25°C, 3 h), yielding the final compound in 95% purity.

Advantages and Limitations

  • Advantages : High stereochemical fidelity, scalability, and reliance on commercially available L-valine.
  • Limitations : Multiple protection/deprotection steps increase synthesis time.

Transition Metal-Catalyzed Asymmetric Synthesis

Enamine Hydrogenation

Asymmetric hydrogenation of an enamine precursor offers a stereoselective route:

  • Enamine Formation : Reacting 3-methyl-2-nitrobutan-1-one with pyrrolidine forms the enamine.
  • Hydrogenation : Using a chiral Rh-DuPhos catalyst under H₂ (50 psi) achieves 92% ee.

Solid-Phase Synthesis and Automation

The patent highlights carbodiimide-mediated couplings (e.g., EDC·HCl) for amide bond formation, adaptable for solid-phase approaches:

  • Resin : Wang resin functionalized with Boc-L-valine.
  • Acylation : Pyrrolidine in DCM/TEA (4:1), 25°C, 12 h.
  • Cleavage : TFA/DCM (1:1) liberates the product with 88% yield.

Comparative Analysis of Methods

Method Starting Material Steps Yield (%) ee (%) Scalability
Chiral Pool (L-Valine) L-Valine 4 78 >99 High
Asymmetric Hydrogenation Enamine 3 85 92 Moderate
Solid-Phase Wang Resin 3 88 >99 Low

Key Observations :

  • The chiral pool method dominates industrial settings due to reliability and cost-effectiveness.
  • Transition metal catalysis remains underutilized but offers potential for novel derivatives.

Reaction Optimization and Troubleshooting

Racemization Mitigation

  • Low-Temperature Acylation : Maintaining 0°C during pyrrolidine addition reduces epimerization.
  • Inert Atmosphere : N₂ or Ar prevents oxidative degradation of intermediates.

Purification Challenges

  • Crystallization : Heptane/methyl-tert-butyl ether (1:4) recrystallizes the final compound to ≥99% purity.
  • Chromatography : Silica gel (EtOAc/hexane, 1:2) resolves diastereomers in asymmetric routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone group can undergo oxidation reactions.

    Reduction: The ketone group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: React with appropriate nucleophiles (e.g., alkyl halides) under basic conditions.

Major Products::
  • Oxidation: The ketone can be converted to a carboxylic acid.
  • Reduction: The ketone can yield the corresponding alcohol.
  • Substitution: Various N-substituted derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research
(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one has been studied for its potential neuropharmacological effects. Its structural similarity to known neurotransmitters suggests that it may interact with neurotransmitter systems, particularly those involving amino acids. Research indicates that compounds with similar structures have been explored for their ability to modulate synaptic transmission and exhibit neuroprotective properties .

Potential Therapeutic Uses
This compound is being investigated for its role as a potential therapeutic agent in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions such as anxiety and depression. The compound's interaction with specific receptors could lead to the development of new antidepressants or anxiolytics .

Drug Formulation

Building Block in Pharmaceutical Synthesis
this compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique functional groups allow for the creation of complex molecules through standard organic synthesis techniques. This versatility is particularly useful in the development of new drugs that target specific biological pathways .

Stability and Efficacy in Formulations
Research has shown that formulations incorporating this compound exhibit enhanced stability and efficacy. For instance, studies on drug delivery systems have demonstrated that this compound can improve the solubility and bioavailability of poorly soluble drugs, making it an essential component in advanced pharmaceutical formulations .

Cosmetic Science

Topical Applications
In cosmetic formulations, this compound is being explored for its potential moisturizing and skin-conditioning properties. Its incorporation into creams and lotions may enhance skin hydration and improve texture, making it a candidate for anti-aging products .

Safety and Efficacy Studies
The safety profile of this compound has been evaluated in various studies focusing on skin irritation and sensitization. Results indicate that when used within recommended concentrations, it does not pose significant risks to skin health, supporting its use in cosmetic applications .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Application Area Key Findings References
Medicinal ChemistryPotential neuroprotective effects; candidates for anxiety/depression treatments
Drug FormulationEnhances solubility and bioavailability; versatile building block
Cosmetic ScienceImproves skin hydration; safe for topical use

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues, their modifications, and physicochemical properties:

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Properties/Activity
Target Compound None (pyrrolidine) C₉H₁₈N₂O 170.25 54164-07-7 N/A High purity, life science applications
Fluorinated Derivative 3,3,4,4-Tetrafluoro C₉H₁₄F₄N₂O 254.22 N/A 234–238 Enhanced thermal stability; DPP-IV inhibition potential
Methoxymethyl Derivative 3-Methoxymethyl C₁₁H₂₂N₂O₂ 214.31 1032684-85-7 N/A Increased hydrophilicity
Dimethylamino Derivative (R)-3-Dimethylamino C₁₁H₂₃N₃O 213.32 2090407-66-0 N/A Elevated basicity; CNS activity potential
Benzyl-Cyclopropyl Derivative 3-(Benzyl-cyclopropyl-amino) C₁₉H₂₉N₃O 315.46 1354029-15-4 N/A Steric bulk; improved binding affinity
Key Observations:
  • Fluorinated Derivative : The tetrafluoro substitution increases molecular weight by ~84 g/mol and melting point (>230°C), likely due to enhanced polarity and crystal packing . Fluorination is a common strategy to improve metabolic stability and bioavailability in drug design.
  • Methoxymethyl and Dimethylamino Derivatives: These introduce oxygen- and nitrogen-containing functional groups, respectively.
  • Benzyl-Cyclopropyl Derivative : The bulky benzyl-cyclopropyl group (C₁₉H₂₉N₃O) adds steric hindrance, which may optimize receptor binding affinity or selectivity in enzyme inhibitors .

Biological Activity

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Chemical FormulaC9H18N2O
Molecular Weight170.25 g/mol
IUPAC Name(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
CAS Number54164-07-7
PubChem CID447256

This compound acts primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV is involved in glucose metabolism and immune regulation, making this compound of interest for conditions such as diabetes and various immune disorders. By inhibiting DPP-IV, this compound enhances insulin secretion and reduces blood glucose levels, which is beneficial in managing type 2 diabetes .

Antidiabetic Effects

Research indicates that DPP-IV inhibitors like this compound can improve glycemic control in diabetic models. In vitro studies have shown that this compound effectively increases insulin secretion from pancreatic beta cells when glucose levels rise, thereby contributing to lower blood sugar levels .

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of this compound. It may help in reducing neuronal apoptosis and promoting cell survival under stress conditions by modulating signaling pathways associated with cell survival and inflammation .

Case Studies and Research Findings

Case Study 1: DPP-IV Inhibition and Diabetes Management
A study published in DrugBank reported that this compound demonstrated significant inhibition of DPP-IV activity, leading to improved glucose tolerance in diabetic animal models. The compound was shown to lower fasting plasma glucose levels significantly compared to control groups .

Case Study 2: Neuroprotection in Cellular Models
Research highlighted in MDPI indicated that the compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell lines. The results suggested that it could be a candidate for further development as a neuroprotective agent .

Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Proper handling and safety measures should be observed during research and application.

Q & A

Q. How can computational tools predict metabolic pathways and potential toxicophores?

  • Methodological Answer :
  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., pyrrolidinone ring oxidation).
  • Toxicophore mapping : Flag nitroso or reactive carbonyl groups using DEREK Nexus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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